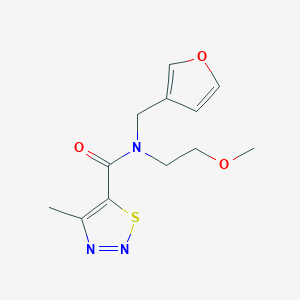

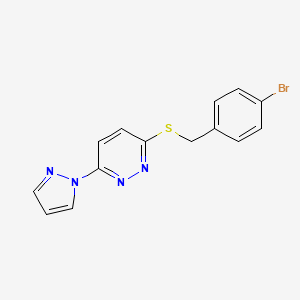

![molecular formula C18H19FN6O2 B2584575 2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-74-6](/img/structure/B2584575.png)

2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds have been the subject of extensive research due to their potential biomedical applications .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, such as the compound , has been systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches have been reported extensively from 2017 to 2021 .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine-fused heterocycle at position 4 of the pyrazole ring . This structure is similar to the purine bases adenine and guanine, which has attracted the interest of medicinal chemists .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often start from a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations capable of addressing different biological activities .Scientific Research Applications

Metabolism and Antimicrobial Activity : Sang et al. (2016) investigated the metabolism of FYL-67, a linezolid analogue with a morpholinyl ring, demonstrating its efficacy against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). They identified two metabolites and suggested a major role for amide hydrolysis in both in vivo and in vitro phase I metabolism of FYL-67, which is important for developing analytical methods and conducting pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

GPR39 Agonists and Zinc Modulation : Sato et al. (2016) identified kinase inhibitors with morpholinyl components as novel GPR39 agonists. They explored how zinc can allosterically potentiate the activation of GPR39 by these small molecules, revealing an unexpected role for zinc in GPR39 activation and expanding the potential off-targets of kinase inhibitors to include G protein-coupled receptors (Sato et al., 2016).

Radiolabeled Compounds for Neurodegenerative Disorders : Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds are potential imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-Influenza Virus Activity : Hebishy et al. (2020) presented a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Antimycobacterial Activity : Sathe et al. (2011) investigated the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, demonstrating their potential as antimicrobial agents (Sathe et al., 2011).

Selective Orexin Receptor Antagonists : Futamura et al. (2017) developed pyrazolylethylbenzamide derivatives as selective orexin receptor 1 antagonists, identifying compounds with high potency and selectivity for orexin receptor 1, which could be used for treating sleep disorders (Futamura et al., 2017).

Tumor Imaging with PET : Xu et al. (2012) synthesized and evaluated 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), exploring their biological behavior and uptake kinetics (Xu et al., 2012).

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit protein kinases , which play active roles in cellular signal transduction pathways . These kinases regulate many important cellular activities such as cell division, survival, and apoptosis .

Mode of Action

Similar compounds have been found to inhibit protein kinases . These inhibitors can prevent the phosphorylation processes in cells, which are crucial for signal transduction pathways .

Biochemical Pathways

Kinase inhibitors, like this compound, can affect various signal transduction pathways in human cells . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

Similar irreversible kinase inhibitors (ikis) have been reported to show improved biochemical efficacy, good pharmacokinetic (pk) or pharmacodynamics (pd) profiles than reversible inhibitors .

Result of Action

Similar compounds have shown good in vitro anti-proliferative activities against leukemia cell lines . Some of these compounds were 8–10 times more potent than the BTK inhibitor ibrutinib .

Action Environment

The effectiveness of similar kinase inhibitors can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .

Future Directions

The future directions for research on this compound and similar compounds could involve further development into drugs for various therapeutic applications, such as acute myeloid leukemia (AML) therapeutics . Further studies could also explore the compound’s potential for inhibiting other kinases and its effects on different types of cancer cells .

properties

IUPAC Name |

2-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c19-15-4-2-1-3-13(15)18(26)20-5-6-25-17-14(11-23-25)16(21-12-22-17)24-7-9-27-10-8-24/h1-4,11-12H,5-10H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGPWDSLMXCETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

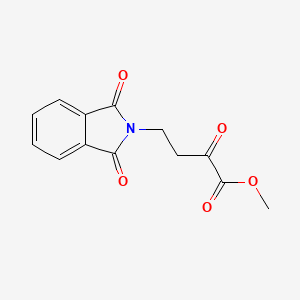

![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)

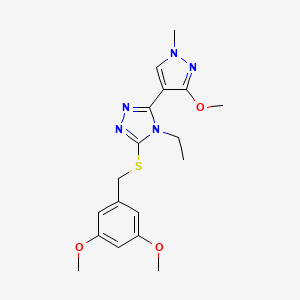

![3-[[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2584498.png)

![2-(2,4-dichlorophenoxy)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2584500.png)

![4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2584502.png)

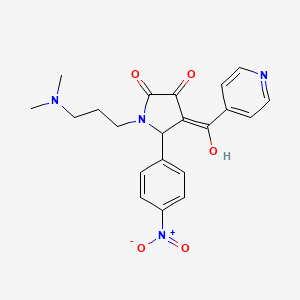

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![N-[(3R,4R)-4-Hydroxyoxan-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2584514.png)